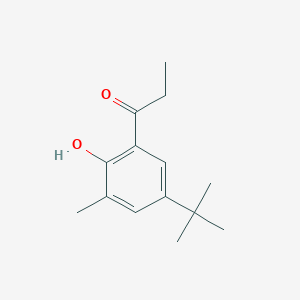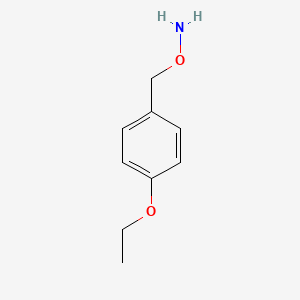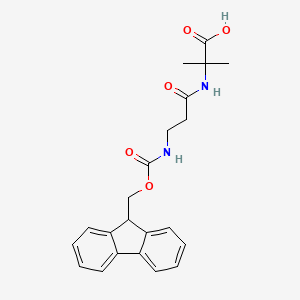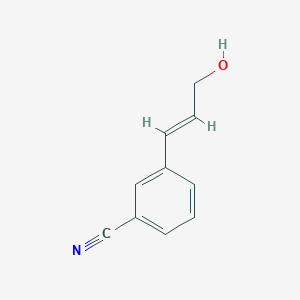![molecular formula C5H2BF6KS B13614889 Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)
Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide is a chemical compound with the molecular formula C6H3BF6KS. It is a boron-containing compound that is often used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide typically involves the reaction of 5-(trifluoromethyl)thiophene-2-boronic acid with potassium fluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient purification techniques. Continuous flow reactors may be employed to enhance the reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[5-formylthiophen-2-yl]boranuide
- Potassium trifluoro[(thiophen-2-yl)methyl]boranuide
- Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide is unique due to its trifluoromethyl group, which imparts high stability and reactivity. This makes it particularly useful in reactions that require robust and reliable reagents. Compared to similar compounds, it offers enhanced performance in cross-coupling reactions and other synthetic applications.
Eigenschaften
Molekularformel |
C5H2BF6KS |
|---|---|
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
potassium;trifluoro-[5-(trifluoromethyl)thiophen-2-yl]boranuide |
InChI |
InChI=1S/C5H2BF6S.K/c7-5(8,9)3-1-2-4(13-3)6(10,11)12;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
XPAOLZSNHYBUJO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(S1)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13614826.png)









